BOMBESIN 13-14

Description

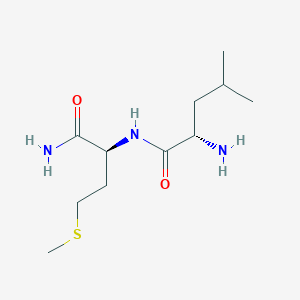

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2S/c1-7(2)6-8(12)11(16)14-9(10(13)15)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H2,13,15)(H,14,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHTVEOMIPKKJG-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bombesin Receptor Subtypes and Their Pharmacological Characterization in Relation to 13 14 Modifications

Classification of Mammalian Bombesin (B8815690) Receptor Subtypes (BB1, BB2, BB3) and Their Distribution

The mammalian bombesin receptor family consists of three distinct G protein-coupled receptors (GPCRs): the neuromedin B (NMB) receptor (BB1), the gastrin-releasing peptide (GRP) receptor (BB2), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3). mdpi.comguidetopharmacology.orgguidetopharmacology.org These receptors are activated by the endogenous mammalian ligands NMB and GRP. guidetopharmacology.orgmultispaninc.com Bombesin, a 14-amino acid peptide originally isolated from amphibian skin, is structurally similar to GRP and binds with high affinity to both BB1 and BB2 receptors. guidetopharmacology.orgmdpi.com

The distribution of these receptor subtypes is widespread throughout the central nervous system (CNS) and peripheral tissues, where they mediate a variety of physiological and pathophysiological processes. mdpi.comguidetopharmacology.org

BB1 (NMBR): The BB1 receptor shows a preference for NMB. mdpi.comcriver.com In the CNS, BB1 receptors are found in specific regions like the olfactory and thalamic areas. mdpi.com Peripherally, high levels of BB1 mRNA have been detected in the testis and stomach, with significant expression also found in the esophagus, intestines, and uterus in rodents. mdpi.comfrontiersin.org

BB2 (GRPR): The BB2 receptor preferentially binds GRP. mdpi.comcriver.com It is highly expressed throughout the brain, including the hypothalamus and amygdala. mdpi.com In the periphery, BB2 receptors are concentrated in the gastrointestinal tract, particularly the stomach and pancreas, and are also expressed in the colon, breast, lungs, and prostate. mdpi.comcriver.comnih.gov

BB3 (BRS-3): BB3 is classified as an orphan receptor because its natural ligand has not yet been identified, and it exhibits low affinity for all known naturally occurring bombesin-related peptides. guidetopharmacology.orgmultispaninc.com In the CNS, BB3 receptors are located in the hypothalamus, cerebral cortex, and thalamus. mdpi.com Peripherally, they are found in the gastrointestinal tract, lung, nasal mucosa, placenta, and uterus. mdpi.commultispaninc.com

Receptor Binding Affinity and Selectivity Profiles of Bombesin Analogs with 13-14 Modifications

Modifications at the 13th and 14th positions of the bombesin peptide sequence have been a key strategy to overcome the rapid degradation of the natural peptide and to modulate receptor binding affinity and selectivity. researchgate.net The C-terminal octapeptide of bombesin is essential for its receptor binding and biological activity. researchgate.netsnmjournals.org

Gastrin-Releasing Peptide Receptor (GRPR/BB2) Interactions

The GRPR/BB2 is a primary target for bombesin analogs due to its overexpression in various cancers. mdpi.complos.org Modifications at positions 13 and 14 significantly influence the interaction with this receptor.

For instance, replacing Leucine-13 (Leu13) with cyclohexylalanine (Cha) and Methionine-14 (Met14) with norleucine (Nle) resulted in higher plasma stability without negatively impacting binding affinity. researchgate.net Another significant modification involves the replacement of Met14 with Nle14, which, in some contexts, has been shown to decrease binding affinity to human GRP receptors. plos.org Conversely, a study demonstrated that substituting Nle14 with Met, in conjunction with deleting D-Tyr6, led to an eight-fold increase in affinity. plos.org

The development of radiolabeled bombesin analogs for imaging and therapy has provided a wealth of data on GRPR interactions. For example, the analog [CuII]-CPTA-[βAla11] BN(7–14) ([CuII]-BZH7) displayed subnanomolar affinity for GRPR. plos.org The universal radioligand [125I-D-Tyr6, βAla11, Phe13, Nle14]BN(6–14) is frequently used in competitive binding assays to characterize the affinity of new analogs. plos.orgnih.gov

Furthermore, the introduction of a reduced peptide bond between residues 13 and 14, such as in [Leu13ψ(CH2NH)Leu14]-bombesin, has been shown to create potent antagonists. nih.gov Similarly, replacing the C-terminal Leu13-Met14 with a Sta13-Leu14 dipeptide (where Sta is statine) can lead to potent GRPR antagonists. mdpi.comnih.gov

| Analog | Modification Details | Receptor | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|---|

| [CuII]-BZH5 | Nle14 substitution | Human GRPR | 3.2 ± 0.5 nM | plos.org |

| [CuII]-BZH6 | Met14 substitution | Human GRPR | 1.0 ± 0.2 nM | plos.org |

| [CuII]-BZH7 | Deletion of D-Tyr6, Met14 substitution | Human GRPR | 0.42 ± 0.13 nM | plos.org |

| H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Ψ(CH2)Leu-NH2 | Reduced peptide bond between Leu13 and Leu14 | Rat Pancreatic Acini Bombesin Receptor | Ki 4.3 nM | capes.gov.br |

Neuromedin B Receptor (NMBR/BB1) Interactions

While many bombesin analogs are developed with a focus on GRPR, their interaction with NMBR/BB1 is also a critical aspect of their pharmacological profile. Generally, bombesin itself has a high affinity for both BB1 and BB2 receptors. guidetopharmacology.org However, modifications can shift this selectivity.

The synthetic analog [D-Phe6,β-Ala11,Phe13,Nle14]bombesin(6–14) is notable for its high affinity for all bombesin receptor subtypes, including BB1. guidetopharmacology.org Efforts to create more selective ligands have led to analogs like [D-Tyr6,Apa-4Cl11,Phe13,Nle14]bombesin6-14, which shows 800-fold selectivity for the BB3 receptor over the human BB1 receptor. guidetopharmacology.org

The replacement of Leu13 with a statyl (Sta) residue has been shown to produce a potent bombesin receptor antagonist, affecting its interaction with BB1 as well. researchgate.net The introduction of a reduced peptide bond, as in [Leu13ψThz14] (where Thz is thiazoline-4-carboxylic acid), has also been used to create GRPR antagonists, which would inherently have a modified interaction profile with BB1. scholaris.ca

| Analog | Modification Details | Receptor | Selectivity Profile | Reference |

|---|---|---|---|---|

| [D-Phe6,β-Ala11,Phe13,Nle14]bombesin(6–14) | Multiple substitutions including Phe13, Nle14 | Human BB1 | High affinity for BB1, BB2, and BB3 | guidetopharmacology.org |

| [D-Tyr6,Apa-4Cl11,Phe13,Nle14]bombesin(6-14) | Multiple substitutions including Phe13, Nle14 | Human BB1 | 800-fold selective for BB3 over BB1 | guidetopharmacology.org |

Bombesin Receptor Subtype 3 (BRS-3/BB3) Interactions

BRS-3/BB3 presents a unique challenge and opportunity due to its status as an orphan receptor with low affinity for natural bombesin-like peptides. guidetopharmacology.orgnih.gov Consequently, synthetic analogs with modifications, particularly at positions 13 and 14, have been instrumental in studying this receptor.

The analog [D-Phe6,β-Ala11,Phe13,Nle14]bombesin(6–14) was one of the first synthetic ligands found to bind to and activate BB3 receptors with high affinity. guidetopharmacology.org However, its lack of selectivity spurred further research. guidetopharmacology.org

Significant progress in developing BB3-selective ligands was achieved with the analog [D-Tyr6,Apa-4Cl11,Phe13,Nle14]bombesin6-14, which demonstrated a high affinity for the BB3 receptor and was 227-fold selective over the human BB2 receptor and 800-fold selective over the human BB1 receptor. guidetopharmacology.org Another analog, Ac-Phe,Trp,Ala,His(tBzl),Nip,Gly,Arg-NH2, showed a 14-fold higher affinity for the BB3 receptor than the BB1 receptor and over 20-fold for the BB2 receptor, although it was less selective than [D-Tyr6,Apa-4Cl11,Phe13,Nle14]bombesin6-14. guidetopharmacology.org

| Analog | Modification Details | Receptor | Selectivity Profile | Reference |

|---|---|---|---|---|

| [D-Phe6,β-Ala11,Phe13,Nle14]bombesin(6–14) | Multiple substitutions including Phe13, Nle14 | Human BB3 | High affinity, but not selective | guidetopharmacology.org |

| [D-Tyr6,Apa-4Cl11,Phe13,Nle14]bombesin(6-14) | Multiple substitutions including Phe13, Nle14 | Human BB3 | High affinity; 227-fold selective over BB2, 800-fold over BB1 | guidetopharmacology.org |

| Ac-Phe,Trp,Ala,His(tBzl),Nip,Gly,Arg-NH2 | Novel shortened analog | Human BB3 | 14-fold higher affinity for BB3 than BB1, >20-fold for BB2 | guidetopharmacology.org |

Agonist and Antagonist Functional Characterization of Bombesin 13-14 Analogs

The functional outcome of a bombesin analog binding to its receptor, whether it acts as an agonist (activator) or an antagonist (blocker), is heavily influenced by modifications in the C-terminal region, including positions 13 and 14.

Competitive Inhibition Studies of this compound Analogs

Competitive inhibition studies are a cornerstone of characterizing the antagonist properties of bombesin analogs. In these assays, the ability of a new analog to displace a radiolabeled ligand from the receptor is measured, providing its binding affinity (Ki).

A seminal example is the analog [Leu13-psi-CH2NH-Leu14]-bombesin (psi 13,14-BN), which was found to be a competitive antagonist of bombesin-induced smooth muscle contraction. nih.gov Schild plot analysis confirmed its competitive nature, and it was found to be 8 times more potent than a previously used substance P analog antagonist. nih.gov The apparent affinity (Ki) for the bombesin receptor was determined to be 0.8 nM for psi 13,14-BN. nih.gov

Another class of antagonists was developed by replacing the C-terminal Leu13-Met14 dipeptide with Sta13-Leu14. mdpi.com These "statine-based" antagonists, such as JMV594, are potent GRPR blockers. mdpi.com

Competitive inhibition assays using the universal radioligand 125I-[D-Tyr6, β-Ala11, Phe13, Nle14]bombesin(6–14) are widely employed to determine the Ki values of new analogs for all three receptor subtypes. scispace.comresearchgate.net For example, co-injection of a blocking agent like [D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) is used in in vivo studies to demonstrate the specific, receptor-mediated uptake of radiolabeled bombesin analogs. mdpi.com

| Analog | Modification Details | Assay System | Inhibitory Potency (IC50/Ki) | Reference |

|---|---|---|---|---|

| [Leu13-psi-CH2NH-Leu14]-bombesin | Reduced peptide bond between Leu13 and Leu14 | Guinea pig gastric smooth muscle cells | Ki = 0.8 nM | nih.gov |

| SarAr-SA-Aoc-bombesin(7-14) | C-terminal octapeptide linked to SarAr chelator | PC-3 prostate cancer cells | IC50 = 3.5 nM | snmjournals.org |

| SarAr-SA-Aoc-GSG-bombesin(7-14) | C-terminal octapeptide linked to SarAr chelator with GSG linker | PC-3 prostate cancer cells | IC50 = 4.5 nM | snmjournals.org |

| Ga-LW02060 | diF-Pro14 substitution (agonist) | PC-3 cells | Ki = 5.57 ± 2.47 nM | mdpi.compreprints.org |

| Ga-LW02080 | Leu13(ψ)diF-Pro14 substitution (antagonist) | PC-3 cells | Ki = 21.7 ± 6.69 nM | mdpi.compreprints.org |

Partial Agonism and Full Agonism of this compound Analogs

Modifications at the carboxyl-terminus of bombesin (Bn), specifically at positions 13 and 14, are critical in determining the pharmacological nature of the resulting analogs, which can range from full antagonists to partial or full agonists. nih.gov The ability of these analogs to initiate a biological response is highly dependent on the specific chemical substitution at the C-terminus and can also vary significantly across different cell systems and species. nih.govnih.gov This demonstrates that the C-terminal methionine at position 14 is not essential for initiating a biological response, as was previously thought. nih.gov

The development of shorter chain antagonists based on structures like desMet14Bn(6-13)NH2 and those with a reduced peptide bond between positions 13 and 14 ([ψCH2NH(13-14)]) has been a key area of research. nih.gov For instance, studies on des-Met14-Bn(6-13) analogs, where the terminal methionine is removed and the new C-terminus is modified, have shown that the nature of this modification dictates the analog's activity. nih.gov When various alkylamides were added to [D-Phe6]Bn(6-13)NH2, their agonist activity was found to be critically dependent on the chain length of the alkyl group, and this effect differed between cell types. nih.gov In guinea pig pancreatic acini and Swiss 3T3 cells, only specific alkylamide chain lengths resulted in partial agonism, while in rat pancreatic acini, any alkylamide longer than an ethylamide displayed agonist activity. nih.gov For example, [D-Phe6]Bn(6-13)propylamide is a potent analog in Swiss 3T3 cells and guinea pig acini but exhibits significant (40%) partial agonist activity in rat acini. nih.gov In contrast, analogs with other electron-releasing groups, such as methyl or ethyl esters and hydrazides, consistently act as potent antagonists in all tested systems. nih.govnih.gov

Furthermore, making the C-terminal modifications of des-Met14-Bn analogs more similar to neuromedin B can induce agonist activity across all cell systems. nih.gov The diversity in pharmacological profiles is highlighted by the fact that out of 18 des-Met14-Bn(6-13) analogs tested, 12 were antagonists, 5 were partial agonists, and 1 was a full agonist in guinea pig pancreas and 3T3 cells. nih.gov In rat pancreas, the distribution was different, with 8 antagonists, 5 partial agonists, and 5 full agonists. nih.gov This illustrates that the structural changes at the 13-14 position can fine-tune the interaction with the receptor, leading to a spectrum of activities from complete blockade to full activation, depending on the specific analog and the biological context. nih.govnih.gov

Table 1: Pharmacological Activity of C-terminally Modified Bombesin Analogs This interactive table summarizes the agonist versus antagonist activity of different Bombesin analogs based on modifications at the 13-14 position in various cell systems.

| Analog Class | Specific Analog Example | Modification at Position 13-14 | Cell System | Pharmacological Activity | Reference |

|---|---|---|---|---|---|

| des-Met14-Alkylamides | [D-Phe6]Bn(6-13)propylamide | des-Met14, C-terminal propylamide | Swiss 3T3 cells, Guinea pig acini | Potent antagonist | nih.gov |

| [D-Phe6]Bn(6-13)propylamide | des-Met14, C-terminal propylamide | Rat pancreatic acini | Partial agonist (40%) | nih.gov | |

| Longer chain alkylamides | des-Met14, C-terminal alkylamide > ethyl | Rat pancreatic acini | Agonist activity | nih.gov | |

| des-Met14-Esters | [D-Phe6]Bn(6-13)OMe | des-Met14, C-terminal methyl ester | Swiss 3T3, Guinea pig & Rat acini | Potent antagonist | nih.gov |

| [D-Phe6]Bn(6-13)ethyl ester | des-Met14, C-terminal ethyl ester | Swiss 3T3, Guinea pig & Rat acini | Potent antagonist | nih.gov | |

| des-Met14-Hydrazides | [D-Phe6]Bn(6-13)hydrazide | des-Met14, C-terminal hydrazide | Swiss 3T3, Guinea pig & Rat acini | Potent antagonist | nih.gov |

| Reduced Peptide Bond | [D-Phe6,ψLeu13-Leu14]Bn(6-14)NH2 | Reduced peptide bond (ψCH2NH) | Swiss 3T3 cells, Guinea pig acini | Potent antagonist | nih.gov |

Receptor Protection Techniques for Subtype Differentiation

Receptor protection is a pharmacological technique used to differentiate between receptor subtypes present in the same tissue or cell preparation. physiology.org This method relies on the principle of selectively "protecting" one receptor subtype with a specific, high-affinity unlabeled ligand. By saturating one subtype, its response to a subsequent broad-spectrum agonist or antagonist is blocked, thereby isolating the response of the other, unprotected receptor subtypes. physiology.org This approach has been instrumental in demonstrating the existence of distinct bombesin receptor subtypes in various tissues, including gastric smooth muscle cells and the central nervous system. physiology.orgnih.gov

In studies on smooth muscle cells from the guinea pig stomach, receptor protection assays were used to show that two different bombesin receptor subtypes mediate the contractile response to bombesin-related peptides. physiology.org When the cells were pre-incubated with a high concentration of gastrin-releasing peptide (GRP) or bombesin, the receptors for these peptides were occupied and thus "protected." physiology.org A subsequent application of bombesin or GRP produced no further response, but the cells could still contract in response to neuromedin B (NMB), indicating that NMB acts on a different, unprotected receptor subtype. physiology.org Conversely, when NMB was used as the protecting ligand, it only preserved the response to NMB itself, while the responses to GRP and bombesin were abolished. physiology.org

The use of subtype-selective antagonists is also a key strategy for differentiating receptor subtypes. The antagonist ψ13,14-bombesin, which has a modification in the peptide backbone between positions 13 and 14, showed different potencies in inhibiting contractions induced by bombesin, GRP, and NMB. physiology.org It was equipotent against bombesin and GRP but significantly less potent against NMB, further suggesting that bombesin/GRP and NMB act on distinct receptor subtypes. physiology.org Similarly, in vitro receptor autoradiography on human tumor tissues uses a related principle of differential binding. aacrjournals.org By competing the binding of a "universal" radioligand, such as 125I-[D-Tyr6, β-Ala11, Phe13, Nle14]bombesin(6–14), with various unlabeled subtype-selective analogs (like GRP and NMB), the predominant receptor subtype expressed in a given tumor can be identified based on the rank order of potency of the competing ligands. aacrjournals.org

Table 2: Receptor Protection Assay in Guinea Pig Gastric Smooth Muscle Cells This interactive table illustrates the principle of receptor protection for differentiating bombesin receptor subtypes based on contractile responses.

| Protecting Ligand (Pre-incubation) | Subsequent Agonist | Observed Contractile Response | Interpretation | Reference |

|---|---|---|---|---|

| GRP or Bombesin | GRP or Bombesin | Abolished | GRP/Bombesin receptor subtype is protected. | physiology.org |

| GRP or Bombesin | Neuromedin B | Unaffected | Neuromedin B acts on a different, unprotected receptor subtype. | physiology.org |

| Neuromedin B | Neuromedin B | Protected | Neuromedin B receptor subtype is protected. | physiology.org |

Structure Activity Relationship Sar Studies of Bombesin Analogs with 13 14 Modifications

Conformational Analysis and Stereochemical Features Contributing to Activity

The biological activity of bombesin (B8815690) analogs is intrinsically linked to their three-dimensional structure in solution and, more importantly, in the receptor-bound state. Computational studies and experimental analyses suggest that the C-terminal segment of bombesin, from residue 6 to 14, adopts a helical conformation, particularly in membrane-like environments, though it tends to unwind near the C-terminus. biorxiv.orgresearchgate.net This helical structure is considered crucial for orienting the key amino acid side chains for optimal interaction with the receptor. biorxiv.org

Models of bombesin bound to its receptors (BB1 and BB2) indicate that the C-terminal end of the peptide inserts deeply into the receptor's orthosteric binding pocket. biorxiv.orgbiorxiv.org This is supported by experimental evidence showing that the C-terminal residue, Met14, is necessary for receptor activation. biorxiv.orgbiorxiv.org An alternative conformational model proposes a β-sheet structure, with a β-turn at positions 10-13. portico.org This model suggests the presence of intramolecular hydrogen bonds that stabilize the structure, such as between the Leu13 carboxyl oxygen and the Val10 N-H. portico.org The specific conformation adopted by the peptide likely positions the critical side chains of residues like Trp8, His12, Leu13, and Met14 for direct engagement with receptor residues. biorxiv.orgbiorxiv.org The flexibility at the C-terminus may allow for the necessary conformational adjustments required for high-affinity binding and subsequent receptor activation. biorxiv.org

Impact of Specific Amino Acid Substitutions at Positions 13 and 14 on Receptor Interactions

The native amino acids Leucine (Leu) at position 13 and Methionine (Met) at position 14 are paramount for bombesin's interaction with its receptors. biorxiv.org SAR studies have consistently identified these residues as major contributors to binding affinity. biorxiv.org Computational analyses reveal that Leu13 and Met14, along with Trp8, contribute the most to the binding energy. biorxiv.orgbiorxiv.org Specifically, Leu13 interacts with receptor residues Pro3.29, Gln3.32, and Arg7.39, while Met14 interacts with Gln3.32 in both BB1 and BB2 receptors. biorxiv.orgbiorxiv.org

Beyond its role in binding, Met14 is indispensable for receptor activation. biorxiv.orgbiorxiv.org The deletion or modification of Met14, or the removal of its C-terminal carboxamide group, transforms the peptide from a potent agonist into a powerful antagonist. portico.orgbiorxiv.org This highlights that while the C-terminal region secures the peptide in the binding pocket, the specific chemical features of the Met14 side chain and the terminal amide are essential for inducing the conformational change in the receptor that leads to signal transduction.

To enhance stability and modulate receptor affinity and selectivity, numerous analogs with substitutions at positions 13 and 14 have been synthesized. Replacing Leu13 with Phenylalanine (Phe) and Met14 with the isosteric but non-oxidizable Norleucine (Nle) has been a common strategy. The synthetic analog [D-Phe⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) demonstrates high affinity for all three bombesin receptor subtypes (BB1, BB2, and BB3). guidetopharmacology.orgnih.gov While this broad-spectrum high affinity makes it a useful research tool, it lacks receptor selectivity. guidetopharmacology.org

This pan-bombesin analog has served as a template for developing more selective ligands. nih.gov Interestingly, the impact of these substitutions can be species-dependent. For instance, one study found that replacing Met14 with Nle14 decreased binding affinity for human GRP receptors but had no significant effect on mouse GRP receptors, a crucial consideration when translating preclinical findings. plos.org Other substitutions, such as replacing the Leu13–Met14 pair with Sta13–Leu14, have been shown to increase affinity for the GRP-R and improve resistance to enzymatic degradation. mdpi.com

| Analog | Substitution | Receptor Affinity/Selectivity | Reference |

| [D-Phe⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn(6-14) | Leu13 -> Phe, Met14 -> Nle | High affinity for BB1, BB2, and BB3 receptors; lacks selectivity. | guidetopharmacology.org |

| [CuII]-BZH5 vs [CuII]-BZH6 | Met14 -> Nle14 | Decreased affinity for human GRP-R (IC₅₀: 3.2 vs 1.0 nM); no change for mouse GRP-R. | plos.org |

| Sta¹³-Leu¹⁴ analogs | Leu13 -> Sta, Met14 -> Leu | Increased affinity towards GRP-R and improved resistance to cleavage. | mdpi.com |

Role of Leu13 and Met14 in Receptor Binding and Activation

Pseudopeptide Bond Modifications at the 13-14 Position (ψCH2NH)

A key strategy in converting bombesin agonists into antagonists involves modifying the peptide backbone itself. Replacing the amide bond (-CO-NH-) between residues 13 and 14 with a reduced pseudopeptide bond, such as a methyleneamino group (-CH₂-NH-), has proven highly effective. portico.orgnih.gov This modification disrupts the native conformation and electronic properties required for agonism while often preserving or even enhancing binding affinity, resulting in potent and specific antagonists. portico.org

One of the most well-characterized bombesin antagonists is [Leu¹³, ψ(CH₂NH)Leu¹⁴]bombesin. nih.gov In this analog, the native Met14 is replaced by Leu, and the peptide bond between Leu13 and Leu14 is reduced. This compound acts as a specific and competitive bombesin receptor antagonist. nih.gov It proved to be significantly more potent than earlier substance P-based antagonists, with studies on isolated smooth muscle cells reporting an IC₅₀ of 70 nM and an apparent receptor affinity (Kᵢ) of 0.8 nM. nih.gov In human small cell lung cancer cells, this analog inhibited bombesin binding with an IC₅₀ of 30 nM. portico.org While it is a potent antagonist in many systems, some studies have noted it can exhibit weak partial agonist activity at high concentrations in certain cell types, such as rat pituitary cells. nih.gov

| Analog | Modification | Potency (IC₅₀) | Receptor Affinity (Kᵢ) | System | Reference |

| [Leu¹³, ψ(CH₂NH)Leu¹⁴]BN | Reduced bond at 13-14 | 70 nM | 0.8 nM | Guinea pig smooth muscle | nih.gov |

| [Leu¹³, ψ(CH₂NH)Leu¹⁴]BN | Reduced bond at 13-14 | 30 nM | Not reported | NCI-H345 lung cancer cells | portico.org |

| [Leu¹³, ψ(CH₂NH)Leu¹⁴]BN | Reduced bond at 13-14 | 0.41 µM (GH response) | Not reported | Rat pituitary cells | nih.gov |

Further advancements in antagonist design led to the development of analogs incorporating a thiazoline-4-carboxylic acid (Thz) residue at position 14, combined with a reduced peptide bond at the 13-14 junction. mdpi.com Analogs based on the [D-Phe⁶, Leu¹³ψThz¹⁴]Bombesin(6-14) pharmacophore, such as RC-3950-II, are potent GRP-R antagonists. mdpi.commdpi.com

These modifications have been particularly valuable in the development of radiopharmaceuticals for cancer imaging and therapy. scholaris.ca A significant advantage of these [Leu¹³ψThz¹⁴] analogs is their markedly lower uptake in the pancreas compared to other bombesin-based radiotracers, which is a major clinical challenge. mdpi.comscholaris.ca This improved pharmacokinetic profile makes the [Leu¹³ψThz¹⁴]Bombesin(7–14) sequence a promising platform for designing safer and more effective GRPR-targeting agents for oncology. mdpi.comscholaris.ca

| Analog Family | Modification | Key Feature | Application | Reference |

| [Leu¹³ψThz¹⁴]BN(7-14) derivatives | Reduced bond (CH₂-N) at 13-14, Met14 -> Thz | Potent GRPR antagonists with low pancreas uptake. | Cancer imaging (PET) and radioligand therapy. | mdpi.comscholaris.ca |

| RC-3950-II | [D-Phe⁶, Leu¹³ψThz¹⁴]BN(6-14) | Potent GRPR antagonist. | Preclinical cancer models. | mdpi.com |

| Ga-TacsBOMB5 | Derivative of [Leu¹³ψThz¹⁴]BN(7-14) | High tumor uptake, minimal pancreas uptake (1.98 vs 41.9 %ID/g for standard). | PET imaging of GRPR-expressing tumors. | scholaris.ca |

Development and Potency of [Leu13, ψCH2NHLeu14]Bombesin Analogs

Influence of Truncated Fragments (e.g., Bombesin(6-14), Bombesin(7-14)) Bearing 13-14 Modifications

Truncated fragments of bombesin, such as Bombesin(6-14) and Bombesin(7-14), which retain the essential C-terminal sequence for receptor binding, have been a primary focus of SAR studies. Modifications at the 13th and 14th positions within these shorter sequences have yielded significant insights.

The C-terminal heptapeptide (B1575542), bombesin(8-14), is recognized as the minimal sequence necessary for binding to the gastrin-releasing peptide receptor (GRPR). nih.govmdpi.com However, to enhance stability and receptor affinity, longer truncated fragments like BBN(6-14) and BBN(7-14) are often utilized as the foundational structure for analog development. nih.govmdpi.comsnmjournals.orgacs.org

A pivotal modification involves the substitution of the native Leu¹³ and Met¹⁴ residues. For instance, replacing Leu¹³ with statine (B554654) (Sta) and Met¹⁴ with Leu has been shown to confer antagonistic properties to the bombesin analogs. mdpi.commdpi.com This Sta¹³-Leu¹⁴ dipeptide substitution at the C-terminus has been instrumental in creating potent GRPR antagonists. mdpi.commdpi.com Another strategy to overcome the rapid degradation of natural bombesin is the substitution of Leu¹³ with cyclohexylalanine (Cha) and Met¹⁴ with norleucine (Nle), which has been shown to improve plasma stability without compromising binding affinity. researchgate.net

Furthermore, the replacement of the peptide bond between residues 13 and 14 with a reduced bond (–CH₂–NH–) has been demonstrated to produce potent antagonists. acs.org This modification, often denoted as Leu¹³ψAA¹⁴, has led to the development of pseudononapeptide bombesin antagonists with high binding affinity for murine GRPR. acs.org

The introduction of a D-amino acid at position 6, such as in [D-Phe⁶,Leu-NHEt¹³,des-Met¹⁴]bombesin(6-14), has been used in blocking studies to demonstrate the specific uptake of other bombesin analogs in tumor xenografts. nih.govmdpi.commdpi.com This highlights the importance of combining modifications at different positions to achieve desired pharmacological profiles.

Table 1: Influence of 13-14 Modifications on Truncated Bombesin Analogs

| Analog | Modification | Key Finding | Reference |

|---|---|---|---|

| [D-Phe⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) | Phe¹³, Nle¹⁴ | High affinity for human BB₃, BB₁, and BB₂ receptors. guidetopharmacology.org | guidetopharmacology.org |

| ¹⁸F-FB-Aca-BBN(7–14) | Truncated sequence | Significantly lower receptor-binding affinity than the full-length peptide. snmjournals.org | snmjournals.org |

| [Cha¹³, Nle¹⁴]BBN | Cha¹³, Nle¹⁴ | Higher plasma stability without affecting binding affinity. researchgate.net | researchgate.net |

| Sta-containing analogs | Sta¹³ | Potent bombesin receptor antagonist. researchgate.net | researchgate.net |

| [D-Phe⁶,Sta¹³,Leu¹⁴]BBN(6-14) based antagonists | Sta¹³, Leu¹⁴ | Antagonistic properties. mdpi.commdpi.com | mdpi.commdpi.com |

| Leu¹³ψAA¹⁴ analogs | Reduced peptide bond between 13-14 | Potent antagonists. acs.org | acs.org |

Rational Peptide Design Principles for Bombesin 13-14 Analogs

The development of bombesin analogs with specific properties, particularly for the orphan bombesin receptor subtype 3 (BRS-3), has been guided by rational peptide design. nih.gov A key strategy involves the substitution of conformationally restricted amino acids into a prototype ligand to identify selective ligands. nih.gov

One successful approach utilized [d-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn-(6-14) as a template. nih.gov While this analog has high affinity for BRS-3, it also binds to other bombesin receptors, limiting its utility. nih.gov Through systematic substitutions, researchers aimed to enhance selectivity for BRS-3. nih.gov This process led to the identification of several BRS-3 selective ligands that function as receptor agonists. nih.gov

The core principle is to introduce modifications that differentially affect binding to the various bombesin receptor subtypes. By carefully selecting amino acid substitutions at key positions, including 13 and 14, it is possible to engineer peptides with a desired receptor interaction profile. This targeted approach is crucial for developing tools to probe the function of specific receptors and for creating potential therapeutic agents with minimal off-target effects.

Effects of N- and C-terminal Modifications in Conjunction with 13-14 Alterations

The interplay between modifications at the N- and C-termini, in conjunction with alterations at positions 13 and 14, is a critical aspect of designing potent and stable bombesin analogs.

N-terminal Modifications:

Combining N-terminal modifications with C-terminal alterations is a common strategy. For example, in the development of radiolabeled GRPR antagonists, a chelator like DOTA is often coupled to the N-terminus of a peptide sequence that includes the antagonistic Sta¹³-Leu¹⁴ motif at the C-terminus. mdpi.comnih.gov

C-terminal Modifications:

As previously discussed, modifications at the C-terminus, particularly at positions 13 and 14, are pivotal in determining the agonist or antagonist nature of the analog. mdpi.commdpi.comnih.gov Truncating the terminal Met¹⁴ and modifying the exposed carboxyl group of the penultimate residue are common strategies for generating antagonists. nih.gov

The combination of a D-amino acid at position 6 with a modified C-terminus, such as in [D-Phe⁶,Sta¹³,Leu¹⁴-NH₂]BBN(6–14), has led to the development of potent GRPR antagonists. nih.gov The stability of the peptide backbone can also be enhanced by modifications like the replacement of the Gly¹¹–His¹² bond. mdpi.com

Table 2: Effects of Combined N- and C-terminal Modifications

| Analog Type | N-terminal Modification | C-terminal (13-14) Modification | Resulting Property | Reference |

|---|---|---|---|---|

| Radiometalated GRPR Antagonists | Chelator (e.g., DOTA) | Sta¹³-Leu¹⁴ | Potent GRPR antagonists for imaging and therapy. | mdpi.comnih.gov |

| Stabilized Antagonists | D-Phe⁶ | Sta¹³-Leu¹⁴ | Increased affinity and antagonistic activity. | mdpi.com |

| Stabilized Antagonists | - | Gly¹¹/β-Ala¹¹, Leu¹³-Met¹⁴/Sta¹³-Nle¹⁴ | Slightly affected activity. | mdpi.com |

Advanced Synthetic Methodologies for Bombesin Analogs with 13 14 Modifications

Solid-Phase Peptide Synthesis (SPPS) of Bombesin (B8815690) 13-14 Analogs

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing bombesin analogs with modifications at positions 13 and 14. The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support, such as Rink amide MBHA resin. nih.govjst.go.jppreprints.org This method allows for the sequential addition of amino acids to build the desired peptide chain.

The synthesis process generally involves:

Resin Preparation: Starting with a resin that will yield a C-terminal amide upon cleavage, which is crucial for the biological activity of many bombesin analogs. diva-portal.org

Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). jst.go.jp

Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid to the deprotected N-terminus. Common coupling reagents include TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov

Cleavage and Deprotection: Once the peptide sequence is complete, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Incorporation of Non-Natural Amino Acids and Pseudopeptide Bonds at Positions 13-14

To overcome the limitations of natural peptides, such as enzymatic degradation, researchers have focused on incorporating non-natural amino acids and pseudopeptide bonds at the C-terminus of bombesin.

Non-Natural Amino Acids:

The substitution of natural amino acids at positions 13 and 14 with non-natural counterparts has proven to be an effective strategy. For instance, replacing Leucine (Leu) at position 13 and Methionine (Met) at position 14 with more stable residues can enhance the analog's resistance to oxidation and enzymatic cleavage. researchgate.net

Key examples of non-natural amino acid substitutions include:

Cyclohexylalanine (Cha) for Leu¹³ and Norleucine (Nle) for Met¹⁴ to improve stability and binding affinity. nih.govresearchgate.net

Statine (B554654) (Sta) , a gamma-amino acid, has been incorporated at position 13 to create potent antagonists. diva-portal.orgresearchgate.net

Thiazolidinecarboxylic acid (Thz) has been used to replace Met¹⁴, leading to analogs with reduced pancreas uptake. researchgate.netsnmjournals.orgnih.gov

D-Phenylalanine (D-Phe) has been used in some analogs to increase affinity for the gastrin-releasing peptide receptor (GRPR). diva-portal.org

| Position | Natural Amino Acid | Non-Natural Substitution | Purpose/Effect | Reference |

|---|---|---|---|---|

| 13 | Leucine (Leu) | Cyclohexylalanine (Cha) | Improved stability and binding affinity | nih.govresearchgate.net |

| 14 | Methionine (Met) | Norleucine (Nle) | Improved stability (resistance to oxidation) | nih.govresearchgate.net |

| 13 | Leucine (Leu) | Statine (Sta) | Creates potent antagonists | diva-portal.orgresearchgate.net |

| 14 | Methionine (Met) | Thiazolidinecarboxylic acid (Thz) | Reduced pancreas uptake | researchgate.netsnmjournals.orgnih.gov |

| 13 | - | D-Phenylalanine (D-Phe) | Increased GRPR affinity | diva-portal.org |

Pseudopeptide Bonds:

A significant advancement in modifying the bombesin backbone is the introduction of pseudopeptide bonds, which replace the natural amide bond (-CONH-) with a more stable linkage. The most extensively studied modification is the reduced peptide bond (-CH₂NH-) between positions 13 and 14. researchgate.netnih.govacs.org This alteration has been shown to yield potent bombesin receptor antagonists. nih.govacs.org

Other pseudopeptide bonds explored include:

Thiomethylene ether (-CH₂S-) : This modification at the 13-14 position has resulted in bombesin analogs that act as receptor antagonists. nih.gov

N-methylated amide bond (-CON(CH₃)-) : In contrast, this modification has been shown to produce agonists. nih.gov

The synthesis of peptides containing these modified bonds requires specialized chemical strategies during SPPS. For example, the introduction of a reduced peptide bond often involves the reductive amination of a resin-bound amino aldehyde with the incoming amino acid.

Conjugation Chemistry for Functionalizing Bombesin 13-14 Derivatives

To be effective as imaging or therapeutic agents, bombesin analogs must be conjugated to functional moieties like chelators for radiolabeling or cytotoxic drugs. This requires sophisticated conjugation chemistry that is compatible with the peptide structure.

Chelator Integration for Radiolabeling

The N-terminus of bombesin analogs is a common site for the attachment of bifunctional chelators, which are capable of securely binding radiometals. nih.gov The choice of chelator depends on the desired radiometal and application (SPECT or PET imaging, or radionuclide therapy).

Commonly used chelators and their corresponding radiometals include:

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) : A versatile chelator used for labeling with various radiometals, including Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy. nih.govfrontiersin.org

HYNIC (6-hydrazinonicotinamide) : Often used for labeling with Technetium-99m (⁹⁹mTc) for SPECT imaging. nih.gov

DTPA (diethylenetriaminepentaacetic acid) : Another chelator used for radiolabeling. researchgate.net

The chelator is typically attached to the N-terminus of the peptide, sometimes via a linker or spacer molecule, to minimize interference with receptor binding. nih.govfrontiersin.org The conjugation can be performed during SPPS or as a post-synthesis solution-phase reaction. The post-labeling approach, where the radiometal is introduced after the chelator-peptide conjugate has been synthesized and purified, is often preferred for clinical applications. researchgate.net

| Chelator | Common Radiometals | Imaging/Therapy Modality | Reference |

|---|---|---|---|

| DOTA | ⁶⁸Ga, ¹⁷⁷Lu, ⁶⁴Cu | PET, Radionuclide Therapy | nih.govfrontiersin.org |

| HYNIC | ⁹⁹mTc | SPECT | nih.gov |

| DTPA | ¹¹¹In, ⁹⁰Y | SPECT, Radionuclide Therapy | researchgate.net |

Multicomponent Chemistry Approaches for Conjugate Synthesis

Multicomponent reactions (MCRs), such as the Ugi reaction, have emerged as powerful tools for the synthesis of complex peptide conjugates. nih.gov These reactions allow for the simultaneous introduction of multiple functionalities in a single step, streamlining the synthetic process.

For instance, an on-resin Ugi multicomponent approach has been used to functionalize a truncated bombesin sequence with both a lipid tail and a reactive group for subsequent conjugation to a cytotoxic payload like tubulysin. nih.govnih.gov This strategy enables the creation of peptide-drug conjugates (PDCs) where both the targeting peptide and the therapeutic agent are precisely modified. nih.govnih.gov This approach has been used to synthesize fluorescently labeled bombesin derivatives to study their internalization into cancer cells. nih.govnih.gov

Receptor Binding and Activation Mechanisms of Bombesin 13 14 Analogs at a Molecular Level

Kinetic Characterization of Ligand-Receptor Interactions

The interaction between bombesin (B8815690) analogs and their receptors is a dynamic process characterized by specific association (on-rate) and dissociation (off-rate) kinetics, which ultimately determine the binding affinity (KD). The C-terminal region of bombesin and its analogs, specifically residues Trp8, His12, Leu13, and Met14, are pivotal for receptor binding. biorxiv.org

Studies on various bombesin analogs have revealed that modifications to the peptide backbone can significantly influence these kinetic parameters. For instance, the introduction of a reduced peptide bond (CH2-NH or CH2-N) between residues 13 and 14 has been shown to produce potent antagonists. pnas.orgacs.org This modification likely alters the conformational flexibility of the C-terminus, thereby affecting the dissociation rate from the receptor.

The binding kinetics of bombesin analogs are often evaluated using radioligand binding assays with cell lines expressing specific bombesin receptor subtypes, such as Swiss 3T3 cells for the gastrin-releasing peptide receptor (GRP-R). pnas.org In these assays, the ability of an analog to displace a radiolabeled ligand, like 125I-[Tyr4]bombesin, provides a measure of its binding affinity. pnas.org For example, cytotoxic conjugates of pseudooctapeptide bombesin analogs have demonstrated high binding affinity with a KD in the nanomolar range. pnas.org

Furthermore, real-time kinetic analysis using techniques like Scintillation Proximity Assay (SPA) can provide detailed information on both the association and dissociation rates. dntb.gov.ua For instance, the binding of the radioligand ¹⁸F-BAY 86-4367 to GRP-R-transfected cells was found to be saturable with a high-affinity binding site and a dissociation constant (KD) of 1.43 ± 0.25 nM. snmjournals.org The binding affinity of the non-radioactive precursor peptide was even higher, with an IC₅₀ of 0.94 ± 0.19 nM and a Kᵢ of 0.13 ± 0.05 nM. snmjournals.org

Table 1: Binding Affinities of Selected Bombesin Analogs

| Compound | Cell Line | Binding Affinity (IC₅₀/Kᵢ/KD) | Reference |

|---|---|---|---|

| [d-Phe⁶,Leu-NHEt¹³,des-Met¹⁴]bombesin(6-14) | PC-3 | Kᵢ = 10.7 ± 1.06 nM | acs.org |

| Ga-ProBOMB1 | PC-3 | Kᵢ = 3.97 ± 0.76 nM | acs.org |

| Ga-NeoBOMB1 | PC-3 | Kᵢ = 1.71 ± 0.28 nM | acs.org |

| Cytotoxic pseudooctapeptide conjugates | Swiss 3T3 | KD ≈ 1 nM | pnas.org |

| [Lys³]BBN | PC-3 | IC₅₀ = 3.3 ± 0.4 nM | snmjournals.org |

| Aca-BBN(7–14) | PC-3 | IC₅₀ = 20.8 ± 0.3 nM | snmjournals.org |

| ¹⁸F-BAY 86-4367 | PC-3 | KD = 1.43 ± 0.25 nM | snmjournals.org |

| ¹⁹F-bombesin (1b) | GRPr-transfected cells | Kᵢ = 0.13 ± 0.05 nM | snmjournals.org |

Detailed Functional Assays for Receptor Activation and Signal Transduction

Functional assays are essential to characterize whether a bombesin analog acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). These assays typically measure downstream signaling events following receptor binding.

Bombesin receptors, being G protein-coupled receptors (GPCRs), often signal through the Gq pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i). pnas.org This calcium mobilization is a hallmark of receptor activation and can be monitored in real-time using calcium-sensitive fluorescent dyes like Fluo-4. snmjournals.org

Studies have utilized this assay to differentiate between agonistic and antagonistic bombesin analogs. For example, bombesin and the analog Demobesin 4 were shown to be agonists, inducing a robust calcium response in PC3 and HEK-GRPR cells. snmjournals.org In contrast, Demobesin 1 and the antagonist [d-Phe⁶,Leu-NHEt¹³,des-Met¹⁴]bombesin(6-14) did not stimulate calcium mobilization and were able to block the calcium flux induced by bombesin. snmjournals.org The kinetics of calcium signaling can also differ between analogs, with some peptides causing a more rapid or sustained response than others, reflecting differences in their interaction with the receptor. nih.gov

The pancreas is a known target organ for bombesin, and one of its physiological effects is the stimulation of amylase secretion from pancreatic acini. This makes amylase release a valuable functional assay for assessing the activity of bombesin analogs.

Bombesin and its analogs have been shown to induce contraction of various smooth muscle preparations, such as those from the rat uterus. This physiological response serves as a classical bioassay to determine the potency and efficacy of new analogs. The contractile response is dose-dependent and can be used to construct dose-response curves to compare different compounds.

Studies on Amylase Secretion in Pancreatic Acini

Allosteric Modulation of Bombesin Receptors by Novel Ligands

While most research has focused on orthosteric ligands that bind to the same site as the endogenous peptide, there is growing interest in allosteric modulators. These molecules bind to a different site on the receptor and can modify the affinity or efficacy of the orthosteric ligand. For the bombesin receptor subtype 3 (BRS-3), which does not bind natural bombesin peptides with high affinity, synthetic nonpeptide allosteric agonists like MK-5046 have been identified. researchgate.net These allosteric modulators can have distinct signaling profiles and kinetic properties compared to orthosteric ligands, potentially leading to different cellular responses. nih.gov For instance, MK-5046 demonstrated slower activation kinetics but a longer duration of action compared to a peptide agonist. nih.govresearchgate.net

Identification of Key Receptor Residues for Ligand Binding and Selectivity

Understanding which amino acid residues in the bombesin receptors are critical for ligand binding and selectivity is crucial for the rational design of new analogs. Computational modeling and site-directed mutagenesis studies have begun to shed light on these interactions. For the BB1 and BB2 receptors, residues Trp8, His12, Leu13, and Met14 of bombesin are key for binding. biorxiv.org The interaction of these peptide residues with specific residues within the receptor's binding pocket determines the affinity and selectivity. For example, differential interactions within the binding pockets of BB1 and BB2 receptors can account for the varying affinities of bombesin for these subtypes. biorxiv.org The development of selective antagonists for BRS-3, such as Bantag-1, highlights that specific residues in this receptor subtype must differ from those in GRP-R and NMB-R to allow for selective binding. researchgate.net

Intracellular Signaling Pathways Modulated by Bombesin 13 14 Analogs

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Bombesin (B8815690) receptors are members of the G-protein coupled receptor (GPCR) superfamily. mdpi.comjax.org The activation of these receptors by agonists like Bombesin 13-14 triggers a conformational change that initiates intracellular signaling cascades through associated heterotrimeric G-proteins. ontosight.ai

Gq/11 Protein Coupling and Phosphatidylinositol Turnover

Bombesin receptors, including the gastrin-releasing peptide receptor (GRPR/BB2) and the neuromedin B receptor (NMBR/BB1), primarily couple to the Gq/11 family of G proteins. frontiersin.org This coupling is a pivotal first step in the canonical signaling pathway. Upon receptor activation, the Gαq/11 subunit is activated and, in turn, stimulates the effector enzyme phospholipase C (PLC). frontiersin.orgnih.gov

Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane. nih.govmdpi.com This enzymatic breakdown, referred to as phosphatidylinositol turnover, is a hallmark of bombesin receptor activation. mdpi.comresearchgate.net Studies have demonstrated that bombesin receptor activation in various cell types, including cancer cells, leads to a significant increase in phosphatidylinositol turnover. mdpi.comresearchgate.netresearchgate.net For instance, activation of the bombesin receptor subtype-3 (BRS-3) by a peptide agonist resulted in an 8-fold increase in phosphatidylinositol turnover in NCI-H727 lung cancer cells. mdpi.com

Activation of IP3 and Diacylglycerol Production

The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C yields two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comportico.orgnih.gov The generation of these molecules amplifies the initial signal from the receptor.

IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). portico.orgpancreapedia.org Concurrently, the lipid-soluble DAG remains in the plasma membrane where it activates members of the protein kinase C (PKC) family. portico.orgnih.gov The production of both IP3 and DAG has been confirmed in multiple studies as a direct consequence of bombesin receptor stimulation. mdpi.compancreapedia.orgmdpi.com This dual activation of Ca2+ mobilization and PKC is fundamental to many of the subsequent cellular responses elicited by bombesin analogs. frontiersin.orgportico.org

Downstream Kinase Activation and Signal Transduction

The initial GPCR-mediated signals are further transduced and amplified through the activation of several families of protein kinases. These kinases orchestrate a wide array of cellular processes, including gene expression, proliferation, and survival.

Protein Tyrosine Kinase and Src Family Kinase Activation

Activation of bombesin receptors leads to the tyrosine phosphorylation of various intracellular proteins, a process mediated by protein tyrosine kinases. ucl.ac.uknih.govpnas.org One of the key families of non-receptor tyrosine kinases implicated in bombesin signaling is the Src family. annualreviews.orgresearchgate.net Following stimulation with bombesin, a rapid and transient increase in the kinase activity of Src family members is observed. researchgate.net For example, bombesin stimulation of Swiss 3T3 fibroblasts leads to a marked increase in the phosphorylation of Src at its activation loop site, Tyr-418. nih.gov This activation can occur through multiple mechanisms, including pathways that are both dependent and independent of focal adhesion kinase (FAK). annualreviews.org The activation of Src is a crucial node, as it can mediate cross-talk with other signaling pathways, including the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are central to regulating cell proliferation, differentiation, and stress responses. nih.govthermofisher.com Bombesin receptor activation is a potent trigger for all three major MAPK cascades: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. ontosight.ainih.govresearchgate.net

ERK Pathway : The ERK1/2 pathway is frequently associated with mitogenic signals. nih.govpancreapedia.org Bombesin stimulates the ERK pathway, often through a cascade involving Gq, PLC, PKC, and the small GTPase Ras, which then activates Raf and MEK, the upstream kinases for ERK. ucl.ac.ukresearchgate.netesmed.org In some contexts, this activation is dependent on the transactivation of the EGFR. nih.gov Phosphorylated ERK can then translocate to the nucleus to regulate gene expression related to cell proliferation. mdpi.comesmed.org

JNK and p38MAPK Pathways : The JNK and p38 MAPK pathways are more commonly activated by cellular stress but are also engaged by GPCRs like the bombesin receptors. nih.govthermofisher.com Activation of G12/13 proteins by bombesin receptors can stimulate the Rho GTPase, which in turn can lead to the activation of JNK and p38. researchgate.net In prostate cancer cells, bombesin was shown to stimulate COX-2 expression in part via the p38MAPK pathway. d-nb.info Similarly, bradykinin, another GPCR agonist, was shown to activate ERK, JNK, and p38 in a study on astrocytes, highlighting the common pathways used by these receptors. mdpi.com

The specific MAPK pathway activated can be cell-type dependent and can lead to different cellular outcomes. nih.govhkust.edu.hk

PI3K/Akt Pathway Engagement

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. frontiersin.orgnih.gov Activation of bombesin receptors has been shown to engage this pathway in numerous cell types, including various cancer cells. mdpi.comnih.govnih.gov For instance, in neuroblastoma cell lines, gastrin-releasing peptide (GRP) stimulates the PI3K/Akt pathway, which is crucial for its growth-promoting effects. frontiersin.orgnih.gov This activation is evidenced by the increased phosphorylation of Akt. nih.gov The engagement of the PI3K/Akt pathway can be mediated through several mechanisms, including the transactivation of receptor tyrosine kinases or directly via G-protein subunits. mdpi.comnih.gov In prostate cancer cells, the PI3K/Akt pathway was found to couple the GRP receptor to the transcription factor AP-1, leading to enhanced COX-2 expression. d-nb.info

Summary of Key Signaling Pathways

The intracellular signaling initiated by this compound analogs is a multi-layered process. The table below provides a simplified overview of the primary pathways.

| Pathway Component | Key Proteins/Molecules Involved | Primary Function |

| GPCR Activation | Bombesin Receptors (e.g., GRPR), Gq/11 proteins | Signal reception and initiation |

| Phospholipase C Cascade | Phospholipase C (PLC), PIP2, IP3, DAG | Generation of second messengers |

| Calcium & PKC Signaling | Intracellular Ca2+, Protein Kinase C (PKC) | Modulation of various cellular enzymes and proteins |

| Tyrosine Kinase Activation | Src Family Kinases, FAK | Signal relay and cross-talk |

| MAPK Pathways | ERK, JNK, p38 | Regulation of gene expression, proliferation, and stress response |

| PI3K/Akt Pathway | PI3K, Akt, mTOR | Promotion of cell survival and growth |

Regulation of Gene Expression and Protein Synthesis by Analogs

Bombesin and its analogs are significant regulators of gene expression and protein synthesis, influencing cell growth, differentiation, and other physiological processes. pancreapedia.orgnih.gov Studies in Swiss 3T3 cells have shown that bombesin stimulates total cell protein synthesis. nih.gov Research to define the minimal peptide length required for this biological response demonstrated that C-terminal fragments of bombesin, specifically the nonapeptide (nine C-terminal amino acids), were nearly as potent as the full-length tetradecapeptide in stimulating protein synthesis. nih.gov

Beyond general protein synthesis, bombesin signaling specifically induces the expression of immediate-early genes, which are critical for orchestrating the cellular response to mitogenic stimuli. pancreapedia.orgphysiology.org In the human gastric cancer cell line SIIA, bombesin treatment rapidly induces the expression of the c-jun and jun-B genes. physiology.org These genes encode components of the activator protein-1 (AP-1) transcription factor, which plays a pivotal role in regulating the transcription of genes involved in cell proliferation and survival. physiology.org Furthermore, bombesin has been shown to promote the expression of proangiogenic genes such as interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF) in human prostate cancer cells. d-nb.info

A significant aspect of bombesin-regulated gene expression is its ability to modulate cyclooxygenase-2 (COX-2). d-nb.info COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins (B1171923) and is frequently overexpressed in various cancers, where it contributes to inflammation, cell proliferation, and angiogenesis. researchgate.netnih.govaacrjournals.org

Research has established a clear mechanistic link between the activation of the gastrin-releasing peptide receptor (GRPR) by bombesin-like peptides and the upregulation of COX-2 expression in cancer cells. d-nb.inforesearchgate.net In androgen-insensitive prostate cancer cells (PC-3), bombesin stimulates both COX-2 mRNA and protein expression, leading to an increased release of prostaglandin (B15479496) E2 (PGE2). d-nb.inforesearchgate.net This stimulation is mediated by the coordinated action of two major signaling pathways:

PI3K/Akt Pathway : This pathway connects GRPR activation to the transcription factor AP-1, which in turn enhances the activity of the COX-2 promoter, leading to increased gene transcription. d-nb.info

p38 MAPK Pathway : This pathway increases the stability of the COX-2 mRNA, slowing its degradation and thereby contributing to higher steady-state levels of the transcript. d-nb.inforesearchgate.net

This dual regulation at both the transcriptional and post-transcriptional levels ensures a robust increase in COX-2 expression following bombesin stimulation. Similar induction of COX-2 expression and PGE2 production by bombesin has also been observed in Caco-2 colon carcinoma cells. researchgate.net Furthermore, the effect of bombesin on COX-2 can be amplified by other signaling molecules; for instance, transforming growth factor-beta (TGF-β1) synergistically enhances bombesin-induced COX-2 expression in intestinal epithelial cells. nih.gov

| Cell Line | Effect of Bombesin Analogs | Mediating Pathways | Reference |

| PC-3 (Prostate Cancer) | ↑ COX-2 mRNA and protein expression, ↑ PGE2 release | PI3K/Akt/AP-1 (transcriptional), p38MAPK (mRNA stability) | d-nb.inforesearchgate.net |

| LNCaP (Prostate Cancer) | ↑ COX-2 expression (after GRPR transfection) | p38MAPK, PI3K/Akt | d-nb.inforesearchgate.net |

| Caco-2 (Colon Carcinoma) | ↑ COX-2 expression, ↑ PGE2 production | Not specified in snippet | researchgate.net |

| RIE-1 (Rat Intestinal Epithelial) | Synergistic ↑ in COX-2 with TGF-β1 | p38MAPK (mRNA stability) | nih.gov |

Cross-talk Between Bombesin Receptor Signaling and Other Cellular Pathways

The signaling network initiated by bombesin receptors is not isolated; it engages in significant cross-talk with other major cellular pathways, leading to a more complex and integrated cellular response. This interaction allows for the fine-tuning of cellular outcomes based on the context of other active signaling networks.

A prominent example of this cross-talk occurs with the Sonic hedgehog (Shh) pathway in small cell lung carcinoma (SCLC). nih.gov In SCLC cells, which co-express the Shh ligand and the bombesin receptor GRPR, bombesin binding to GRPR activates the Gli transcription factors, the final effectors of the Shh pathway. nih.gov This activation is crucial for bombesin-mediated SCLC proliferation. The mechanism involves Gαq and Gα₁₂/₁₃ G-proteins downstream of the GRPR, which activate Rho small G-protein. This cascade ultimately leads to the activation of nuclear factor κB (NF-κB), which stimulates the transcription and secretion of the Shh protein, creating a positive feedback loop that amplifies the growth signal. nih.gov

In pancreatic acinar cells, bombesin receptor signaling integrates with pathways typically associated with other gastrointestinal hormones. physiology.org The bombesin receptor in these cells is coupled to at least three distinct systems: phospholipase C (PLC), protein tyrosine kinase (PTK), and phospholipase A2 (PLA2). physiology.org The activation of these pathways shows overlap with those stimulated by the cholecystokinin (B1591339) (CCK) receptor, indicating a convergence of signals from different neuropeptides to regulate pancreatic secretion. physiology.org

Conversely, in some cellular contexts, bombesin-activated pathways can operate independently of other signaling systems. In GIP/Ins cells, which release glucose-dependent insulinotropic polypeptide, bombesin activates the protein kinase C (PKC) pathway to stimulate hormone release. physiology.org This occurs without any apparent cross-talk with the AMP-activated protein kinase (AMPK) pathway, which is regulated by nutrient levels. physiology.org This independence allows the cells to separately process and respond to neuronal stimuli (via bombesin-like peptides) and nutritional signals. physiology.org

Further evidence of cross-talk includes interactions with the dopaminergic receptor system and somatostatin (B550006) receptors , which can modulate the central and peripheral effects of bombesin. mdpi.com

| Interacting Pathway | Cellular Context | Mechanism of Cross-Talk | Outcome |

| Sonic hedgehog (Shh) | Small Cell Lung Carcinoma (SCLC) | Bombesin/GRPR → Gαq/Gα₁₂/₁₃ → Rho → NFκB → ↑Shh transcription → Gli activation. nih.gov | Amplified cell proliferation. nih.gov |

| Cholecystokinin (CCK) Receptor Signaling | Pancreatic Acinar Cells | Bombesin and CCK receptors couple to similar messengers (e.g., PLC, PTK). physiology.org | Integrated regulation of pancreatic enzyme secretion. physiology.org |

| AMPK Pathway | GIP/Ins Cells | No significant cross-talk observed; pathways operate independently. physiology.org | Additive and independent regulation of hormone release by neuronal and nutritional stimuli. physiology.org |

| Dopaminergic System | Central Nervous System | Bombesin-induced behavioral effects can be blocked by dopamine (B1211576) receptor antagonists. mdpi.com | Modulation of central bombesin effects. mdpi.com |

| Somatostatin Receptors (SSTR2) | Stomach | Bombesin-induced inhibition of gastric acid secretion is mediated by somatostatin release and SSTR2 activation. mdpi.com | Regulation of gastric acid secretion. mdpi.com |

Cellular and Molecular Effects of Bombesin 13 14 Analogs in Preclinical in Vitro Models

Modulation of Cell Proliferation and Growth by Analogs in Cell Lines

Bombesin (B8815690) (BN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are known to influence the proliferation of various cell types, a characteristic that has spurred the development of numerous BN analogs. These analogs, particularly those with modifications at the 13-14 position of the peptide chain, have been extensively studied in preclinical in vitro models to understand their effects on cell growth.

A notable class of these are BN antagonists with a reduced peptide bond (CH2NH) between residues 13 and 14. acs.org These antagonists have demonstrated the ability to inhibit the growth of a wide range of cancer cell lines, including prostate, breast, colon, lung, liver, pancreas, ovary, kidney, and glioma. acs.org Another series of short-chain BN(6–14) antagonists, also featuring a reduced peptide bond between positions 13 and 14, have shown efficacy in inhibiting tumor growth in various cancer models. pnas.org

For instance, the bombesin antagonist RC-3095 has been shown to cause a significant reduction in tumor volume and weight in xenografts of the H-128 human small-cell lung carcinoma (SCLC) cell line. pnas.org Similarly, the analog [Psi13,14, Leu14]BN at a concentration of 1 microM was found to inhibit the growth of SCLC in vitro by approximately 70% in a clonogenic assay. nih.gov

The antiproliferative activity of these analogs is often evaluated by their ability to compete with radiolabeled GRP for binding to its receptor. For example, a series of BN analogs with a reduced peptide bond near the carboxyl terminal were shown to inhibit the specific binding of 125I-GRP to the SCLC cell line NCI-H345 in a dose-dependent manner. nih.gov The analog [D-Nal6, Psi13,14, Phe14]BN6-14 was found to be particularly potent, with a 50% inhibition concentration value of 5 nM. nih.gov

It is important to note that the effects of these analogs can vary between different cell lines. For example, the synthetic octapeptides BIM 26182 and BIM 26189, which are potent GRP/BN antagonists, inhibited [3H]thymidine incorporation into the DNA of SCLC 41 cells, but stimulated it in SCLC 6 cells, and had no effect on two other SCLC cell lines. capes.gov.br This highlights the complexity of the cellular response to these compounds.

Table 1: Effects of Bombesin 13-14 Analogs on Cell Proliferation

| Analog | Cell Line | Effect | Reference |

| [Psi13,14, Leu14]BN | Small Cell Lung Cancer (SCLC) | ~70% growth inhibition in vitro | nih.gov |

| RC-3095 | H-128 Human SCLC Xenograft | 70% reduction in tumor volume and weight | pnas.org |

| BIM 26182 | SCLC 41 | Inhibition of [3H]thymidine incorporation | capes.gov.br |

| BIM 26189 | SCLC 41 | Inhibition of [3H]thymidine incorporation | capes.gov.br |

| BIM 26182 | SCLC 6 | Stimulation of [3H]thymidine incorporation | capes.gov.br |

| BIM 26189 | SCLC 6 | Stimulation of [3H]thymidine incorporation | capes.gov.br |

Autocrine and Paracrine Growth Factor Mechanisms in Cancer Cell Models

The growth-stimulatory effects of bombesin-like peptides in many cancers are often mediated through autocrine or paracrine mechanisms. frontiersin.org In an autocrine loop, cancer cells synthesize and secrete these peptides, which then bind to receptors on the same or neighboring cancer cells, stimulating their own growth. frontiersin.orgresearchgate.net This mechanism has been well-documented in small-cell lung cancer (SCLC), where bombesin/gastrin-releasing peptide (BN/GRP) functions as an autocrine growth factor. nih.gov The disruption of this cycle by monoclonal antibodies that bind to BN has been shown to inhibit tumor growth. nih.gov

BN receptor antagonists are designed to interfere with this autocrine/paracrine signaling. pnas.org By binding to the bombesin receptors without activating them, these antagonists block the stimulatory effects of the endogenously produced peptides. pnas.org Numerous studies have demonstrated the potential of BN receptor antagonists to inhibit tumor growth by disrupting these growth factor mechanisms. frontiersin.orgnih.gov

In some cases, the growth-promoting effects of BN-related peptides may be mediated by a paracrine mechanism, where the peptides are secreted by one cell type and act on another. For example, in U-87MG glioma cells, while GRP and NMB receptors were present, GRP mRNA was not detected, suggesting that the growth effect of GRP on these cells is likely due to a paracrine mechanism. frontiersin.org

The gastrin-releasing peptide (GRP) analog bombesin has been shown to preserve exocrine and endocrine pancreas morphology and function during parenteral nutrition, suggesting a role in stimulating these tissues. nih.gov This effect is thought to be mediated, at least in part, through the enteroendocrine cell-pancreas axis. nih.gov

Antimitotic and Antiproliferative Activities of Analogs

This compound analogs, particularly antagonists, have demonstrated significant antimitotic and antiproliferative activities in various cancer cell models. These analogs function by binding to bombesin receptors without initiating the downstream signaling pathways that lead to cell division. pnas.org

A series of short-chain BN(6-14) antagonists with a reduced peptide bond between positions 13 and 14 have been synthesized and shown to inhibit tumor growth in different cancer models. pnas.org Some of these antagonists have demonstrated inhibitory effects on xenografts of human cancer cell lines in nude mice. pnas.org For instance, the antagonist RC-3095 led to a 70% reduction in tumor volume and weight of H-128 human SCLC xenografts. pnas.org

The antiproliferative effect of these analogs is often linked to their ability to occupy bombesin receptors, thereby blocking the mitogenic signals of endogenous ligands like GRP. pnas.org Several studies have reported the successful use of BN receptor antagonists to inhibit the growth of various tumors. nih.gov

The synthetic octapeptides [D-cpa1-beta-Leu8-des-Met9]litorin (BIM 26182) and [D-Phe6-Leu13-CH2NH-Cpa14]bombesin(6-14)NH2 (BIM 26189) are potent antagonists of GRP/BN-induced proliferation in 3T3 and rat pancreas cells. capes.gov.br In SCLC cell lines that express BN/GRP receptors, these antagonists were able to inhibit tumor growth both in vitro and in vivo. capes.gov.br The inhibitory effect was found to be cytostatic, as the tumors regrew after the treatment period. capes.gov.br

Cellular Internalization and Subcellular Localization Studies of this compound Analogs

The cellular uptake and subsequent intracellular fate of this compound analogs are critical for their efficacy, especially for analogs designed to deliver cytotoxic agents or imaging probes.

Studies have shown that radiolabeled bombesin analogs can be rapidly internalized by cancer cells that overexpress GRP receptors. snmjournals.org For example, [111In-DTPA0-aCMpip5,Tha6,βAla11,Tha13,Nle14]BN(5-14) demonstrated rapid and receptor-mediated internalization in CA20948 tumor-bearing nude mice. snmjournals.org Similarly, internalization assays with [125I]-mIP-bombesin, a seven-amino-acid bombesin analog, showed favorable cellular internalization and retention compared to [125I]-Tyr4-bombesin. researchgate.net

The internalization process is often followed by trafficking to specific subcellular compartments. For instance, a bombesin-oligonucleotide conjugate was found to partially localize in endomembrane vesicles associated with Rab7 or Rab9, indicating transport to late endosomes and the trans-Golgi network. oup.com Another study using a fluorescently labeled bombesin analog, B28Bn(6–14), showed that it largely localizes in the mitochondria and induces mitochondrial depolarization after cellular internalization. nih.gov

Receptor-Mediated Endocytosis and Trafficking

The primary mechanism for the cellular uptake of many bombesin analogs is receptor-mediated endocytosis. nih.govoup.com Upon binding to GRP receptors on the cell surface, the agonist-receptor complex is internalized. snmjournals.org This process is often dependent on clathrin, actin, and dynamin. nih.gov

A study investigating the internalization of a bombesin-oligonucleotide conjugate in PC3 cells demonstrated that it enters the cells via a process of GRPR-mediated endocytosis. oup.com Kinetic studies revealed a combination of saturable, receptor-mediated endocytosis and non-saturable pinocytosis for the uptake of the conjugate. oup.com Further investigation using pharmacological and molecular inhibitors confirmed that the conjugate utilized a clathrin-, actin-, and dynamin-dependent pathway. nih.gov

Once internalized, the bombesin analog and its cargo are trafficked through the endosomal pathway. The BBN-oligonucleotide conjugate was observed to be transported to late endosomes and the trans-Golgi network, as evidenced by its association with Rab7 and Rab9 proteins. nih.govoup.com This trafficking to deep endomembrane compartments is a key step for the intracellular delivery of therapeutic or diagnostic agents. nih.gov

Effects on Cellular Secretory Functions

Bombesin and its analogs can influence the secretory functions of various cells, particularly in the gastrointestinal tract and pancreas. Bombesin is known to stimulate the release of several gastrointestinal hormones, including gastrin and cholecystokinin (B1591339) (CCK). pancreapedia.org It also directly stimulates pancreatic enzyme secretion. pancreapedia.org

In the context of cancer, bombesin receptor antagonists have been shown to inhibit the secretion of certain factors by tumor cells. For example, GRPR-receptor-antagonists can inhibit the secretion of matrix metalloproteinase-9 (MMP-9), basic fibroblast growth factor (bFGF), insulin-like growth factor 1 (IGF-1), and vascular endothelial growth factor (VEGF)-A by breast tumor cells. nih.gov

The gastrin-releasing peptide analog bombesin has been shown to preserve exocrine and endocrine pancreas morphology and function during parenteral nutrition. nih.gov This includes augmenting circulating insulin (B600854) levels, suggesting an effect on endocrine pancreas secretion. nih.gov This effect is likely indirect, mediated through the enteroendocrine cell-pancreas axis, as bombesin can stimulate intestinal enteroid cells to express the GLP-1 precursor preproglucagon. nih.gov

Impact on Cell Migration and Invasion

Bombesin-like peptides have been implicated in promoting cell migration and invasion, key processes in cancer metastasis. researchgate.net Activation of bombesin receptors can stimulate the invasive growth of several types of tumors, including intestinal adenocarcinomas, colonic cancer, and prostate cancer. researchgate.net

In the Isreco1 colorectal cancer cell line, which expresses the bombesin/GRP receptor, bombesin was shown to enhance the invasive capacity of the cells in a dose-dependent manner and stimulate the closure of wounds in a motility assay. nih.gov This effect was reversed by a specific bombesin/GRP receptor antagonist. nih.gov Interestingly, bombesin did not significantly alter the secretion of MMP-9 or urokinase-type plasminogen activator in these cells, suggesting that the increased invasiveness was due to an increase in cell locomotion rather than proteolytic activity. nih.gov The study further demonstrated that the effect of bombesin on cell invasion was dependent on the Rho-GTPase pathway. nih.gov

GRPR-receptor-antagonists have been shown to inhibit metalloproteinase-9 activity, which can in turn reduce the invasive potential of tumor cells. nih.gov

Computational Approaches in Research on Bombesin Analogs with 13 14 Modifications

Homology Modeling of Bombesin (B8815690) Receptor Subtypes Bound to Analogs

Due to the challenges in crystallizing G protein-coupled receptors (GPCRs) like the bombesin receptors (BB1, BB2, and BB3), homology modeling is a critical first step to obtain three-dimensional (3D) structural models. upc.edu This technique constructs a model of a target protein based on the experimentally determined structure of a related homologous protein, known as the template.

Researchers have successfully constructed 3D models of bombesin receptor subtypes using templates such as the endothelin B receptor and the neurotensin (B549771) receptor (NTS1). biorxiv.orgupc.edubiorxiv.org The process involves aligning the amino acid sequence of the bombesin receptor with that of the template, followed by building the 3D coordinates. researchgate.net These initial models are often refined through further computational steps, such as molecular dynamics simulations, to achieve a more stable and realistic conformation. upc.edumdpi.com For instance, models of the BB1 receptor have been generated and refined through extensive molecular dynamics simulations, sometimes lasting up to 500 nanoseconds, to ensure the stability and accuracy of the final structure. upc.edumdpi.com These refined receptor models are then used for docking studies with bombesin analogs, including those with modifications at positions 13 and 14, to predict their binding poses and interactions within the receptor's orthosteric site. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. upc.edu In the context of bombesin analogs, MD simulations provide a dynamic view of the ligand-receptor complex, revealing crucial information about the stability of the binding pose, conformational changes in the receptor upon ligand binding, and the specific interactions that stabilize the complex. biorxiv.orgcecam.org